N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide
Description
This compound is a pyrrolidinone-based acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to the pyrrolidinone nitrogen and a naphthalen-1-yl acetamide moiety.
- Conformational rigidity from the pyrrolidinone ring.
- Electron-rich aromatic systems (dimethoxyphenyl and naphthyl groups), which may enhance receptor binding or modulate solubility.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-29-21-11-10-19(14-22(21)30-2)26-15-18(13-24(26)28)25-23(27)12-17-8-5-7-16-6-3-4-9-20(16)17/h3-11,14,18H,12-13,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTQWOJEWSJWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structural features suggest various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, discussing its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 368.43 g/mol. Its structure includes a pyrrolidine ring, a dimethoxyphenyl group, and a naphthalenyl acetamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine compounds demonstrate effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anticonvulsant Activity
The anticonvulsant potential of related pyrrolidine derivatives has been evaluated using animal models. Compounds featuring similar structures have been tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing promising results in seizure protection . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring enhances anticonvulsant efficacy.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolidine derivatives have also been explored. Certain compounds have been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in inflammatory responses. Substituents on the aromatic rings can significantly influence this modulation .
Case Studies
-
Antimicrobial Screening
A study evaluated several pyrrolidine derivatives against S. aureus and MRSA. The minimum inhibitory concentrations (MICs) were determined, revealing that some compounds exhibited potent antimicrobial activity comparable to established antibiotics . -
Anticonvulsant Testing
In a controlled experiment using mouse models, several derivatives were tested for their ability to prevent seizures induced by electrical stimulation (MES). Notably, certain compounds showed significant protective effects at doses as low as 100 mg/kg . -
Inflammation Modulation
A recent study investigated the impact of various pyrrolidine-based compounds on NF-κB activity in vitro. Results indicated that specific substitutions could either enhance or diminish anti-inflammatory effects, highlighting the importance of molecular design in therapeutic applications .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anticonvulsant : Modulation of voltage-gated sodium channels.
- Anti-inflammatory : Inhibition of NF-κB translocation and activity.
Comparison with Similar Compounds
Structural and Functional Analogues
A-740003 [N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]
- Key Features: Shares the 3,4-dimethoxyphenylacetamide backbone. Quinolinyl and cyanoimino groups replace the pyrrolidinone-naphthyl system.
- Pharmacological Activity :
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Key Features :
- Dimethoxyphenethylamine linked to a benzamide.
- Synthesis :
- Comparison: Lacks the pyrrolidinone ring and naphthyl group, reducing conformational constraints.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Features :
- Dichlorophenyl and pyrazolyl substituents.
- Structural Insights :
- Comparison :
- The target compound’s dimethoxyphenyl group may improve solubility compared to dichlorophenyl’s hydrophobicity.
Thieno-Pyrimidinone-Naphthyl Acetamides (e.g., )
- Key Features: Naphthyl acetamide linked to thieno-pyrimidinone heterocycles.
- Physicochemical Properties :
Pharmacological and Physicochemical Data
*Estimated based on molecular formula (C₂₅H₂₄N₂O₄).
Key Structural and Functional Insights
- Backbone Flexibility: The target compound’s pyrrolidinone ring imposes rigidity compared to A-740003’s flexible alkyl chain, which may enhance target selectivity.
- Aromatic Interactions: Naphthyl vs. quinolinyl: The naphthyl group’s planar structure may favor π-π stacking in hydrophobic binding pockets.
- Solubility :
- Dimethoxyphenyl’s electron-donating groups improve aqueous solubility relative to dichlorophenyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
